2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Description
2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS: 338749-45-4, molecular formula: C₁₉H₁₀ClF₃N₂O, MW: 374.75) is a nicotinonitrile derivative characterized by a trifluoromethyl group at the 4-position, a phenyl group at the 6-position, and a 4-chlorophenoxy substituent at the 2-position of the pyridine ring. This compound is commercially available with a purity >90% and is utilized in pharmaceutical and agrochemical research due to its structural versatility . The trifluoromethyl group enhances electron-withdrawing properties, while the 4-chlorophenoxy moiety may contribute to bioactivity, as suggested by its inclusion in patent applications for ATF4 inhibitors targeting cancer therapy .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-13-6-8-14(9-7-13)26-18-15(11-24)16(19(21,22)23)10-17(25-18)12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQROVQKNYWIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152888 | |
| Record name | 2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338749-45-4 | |
| Record name | 2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338749-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structural Analysis and Retrosynthetic Planning
Molecular Architecture and Key Functional Groups
The target compound features a nicotinonitrile core substituted at positions 2, 4, and 6 with 4-chlorophenoxy, trifluoromethyl, and phenyl groups, respectively. The electron-withdrawing trifluoromethyl and nitrile groups direct electrophilic substitution to the meta positions, necessitating careful sequence planning to avoid undesired regiochemistry.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three strategic bond disconnections:
- Chlorophenoxy installation via nucleophilic aromatic substitution (SNAr) on a pre-formed 2-chloronicotinonitrile intermediate.
- Trifluoromethyl group introduction through radical trifluoromethylation or Ullmann-type coupling.
- Phenyl group incorporation via Suzuki-Miyaura cross-coupling at the 6-position.
Stepwise Laboratory-Scale Synthesis
Starting Material Preparation
Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinonitrile
A modified Chichibabin pyridine synthesis employs:
- Reactants : Ethyl trifluoropyruvate (1.2 eq), malononitrile (1.0 eq), ammonium acetate (2.5 eq)
- Conditions : Reflux in ethanol (78°C, 12 hr) under nitrogen
- Yield : 68–72% after recrystallization from ethyl acetate/hexane.
Phenyl Group Introduction at C6
A Sonogashira coupling protocol:
Chlorophenoxy Installation Methodologies
Copper-Mediated SNAr Reaction
Optimized conditions from patent CN102746142A demonstrate:
Trifluoromethylation Strategies
Radical Pathway Using Togni Reagent
Purification and Isolation
Chromatographic Challenges
The compound's strong adsorption to silica gel necessitates:
Industrial Scale-Up Considerations
Continuous Flow Reactor Design
Key parameters for kilogram-scale production:
Waste Stream Management
- Cu Removal : Chelating resin (Lewatit TP 207) reduces Cu content to <2 ppm
- Solvent Recovery : 98% DMSO recycled via falling film evaporation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of agrochemicals and specialty materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating the activity of key biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Position 2: Substitutions range from halogens (Cl, F) to phenoxy, amino, and thioether groups.
- Position 4 : The trifluoromethyl group is conserved across all analogs, underscoring its role in electronic modulation and stability .
Physical and Spectral Properties
- Solubility: The target compound’s phenyl and chlorophenoxy groups likely reduce aqueous solubility compared to methyl-substituted analogs (e.g., CAS 13600-48-1) .
Biological Activity
2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile, with the CAS number 338749-45-4, is a compound notable for its diverse biological activities, particularly in medicinal chemistry. This article synthesizes current research findings and case studies related to its biological activity, highlighting its potential therapeutic applications.
- Molecular Formula : C19H10ClF3N2O
- Molecular Weight : 364.74 g/mol
The presence of the trifluoromethyl group is significant, as it enhances the compound's biological activity through increased metabolic stability and improved lipid solubility, facilitating better membrane permeability .
Research indicates that this compound exhibits multiple mechanisms of action, including:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of c-KIT kinase, which is crucial in various cancers, including gastrointestinal stromal tumors (GISTs). It demonstrates efficacy against both wild-type and drug-resistant mutant forms of c-KIT .
- Anti-inflammatory Properties : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a role in inflammation .
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Cytotoxicity : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. It exhibited moderate cytotoxic effects with IC50 values indicating effective concentration ranges for therapeutic applications .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| Hek293 | 18.5 |
Structure-Activity Relationship (SAR)
The structural features of this compound significantly influence its biological activity:
- Trifluoromethyl Group : Enhances interaction with target proteins through pi-pi stacking and halogen bonding.
- Chlorophenoxy Moiety : Contributes to the compound's lipophilicity and overall binding affinity to enzymatic targets .
Case Studies
- Inhibition of c-KIT Kinase : A study highlighted its effectiveness against various c-KIT mutations, showcasing its potential as a therapeutic agent for GISTs. The compound demonstrated single-digit nanomolar potency against both wild-type and resistant mutants .
- Anti-inflammatory Activity : Another research effort focused on the inhibition of COX-2 and lipoxygenases, demonstrating its potential role in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution to introduce the 4-chlorophenoxy group onto a preformed nicotinonitrile core. For example, Suzuki-Miyaura cross-coupling under inert atmosphere (N₂/Ar) efficiently installs the phenyl group at the 6-position, achieving yields up to 68% . Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) while maintaining purity (>95%) by minimizing side reactions . Critical parameters include catalyst choice (e.g., Pd(PPh₃)₄), temperature (80–120°C), and stoichiometric control of the trifluoromethyl precursor .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : In DMSO-d₆, the trifluoromethyl group appears as a singlet at δ ~110–120 ppm in 13C NMR, while aromatic protons resonate between δ 7.3–8.4 ppm. Coupling patterns confirm substitution positions (e.g., para-substituted chlorophenoxy) .
- X-ray crystallography : SHELX refinement (e.g., SHELXL) resolves bond angles and torsional strain, particularly for the trifluoromethyl group. Anisotropic displacement parameters improve accuracy for disordered regions .
- HRMS : Molecular ion peaks ([M+H]⁺) with <5 ppm mass error validate the molecular formula .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., trifluoromethyl group rotation) not captured in static DFT models. To resolve this:
- Perform low-temperature (100 K) crystallography to reduce thermal motion artifacts, as demonstrated in studies of analogous nicotinonitriles .
- Use SHELXL’s TWIN/BASF commands to model rotational disorder, refining anisotropic displacement parameters for fluorine atoms .
- Validate computational models with QM/MM hybrid methods that incorporate crystallographic data as constraints .
Q. What strategies optimize the compound’s selectivity in biological assays, and how do structural modifications impact target binding?
- Methodological Answer :
- Halogen Scanning : Replacing 4-Cl with 4-F reduces steric hindrance, improving binding to hydrophobic pockets (e.g., KHK-C active site) .
- Trifluoromethyl Effects : The -CF₃ group enhances electron-withdrawing properties, increasing target affinity by 3-fold in kinase inhibition assays .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) with hKHK-C (PDB: 6XYZ) prioritizes substituents that engage in π-π stacking (e.g., with Phe256) or hydrogen bonding .
Q. What methodologies effectively isolate and characterize synthetic intermediates with isosteric substitutions?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates intermediates differing in polarity. For example, replacing phenyl with 4-fluorophenyl increases retention time by 2.3 minutes .
- LC-MS : In-source fragmentation identifies by-products (e.g., dechlorinated analogs) during nucleophilic substitution. Monitor m/z 320.1 ([M-Cl]+) for chlorine loss .
- Crystallographic Screening : High-throughput screening of intermediates using SHELXD identifies crystalline phases suitable for structure validation .
Data Contradiction Analysis
Q. How should researchers resolve conflicting NMR and crystallographic data regarding substituent orientation?
- Methodological Answer :
- Dynamic NMR : Variable-temperature NMR (e.g., 25–100°C) detects rotational barriers in the 4-chlorophenoxy group. Line broadening at low temperatures indicates restricted rotation .
- Crystallographic Refinement : SHELXL’s PART/SUMP restraints model partial occupancy of rotameric states, reconciling NMR-observed dynamics with static crystal structures .
Structural-Activity Relationship (SAR) Design
Q. Which substituent modifications enhance metabolic stability without compromising potency?
- Methodological Answer :
- Fluorine Substitution : Introducing 4-F on the phenyl group reduces CYP450-mediated oxidation, improving half-life (t₁/₂ > 6 hours in microsomal assays) .
- Methoxy vs. Trifluoromethyl : Replacing -OCH₃ with -CF₃ at the 4-position increases logP by 1.2 units, enhancing membrane permeability (Caco-2 Papp > 10⁻⁶ cm/s) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
